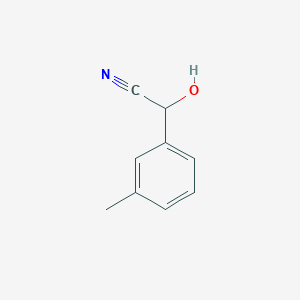

2-Hydroxy-2-(m-tolyl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Hydroxy-2-(m-tolyl)acetonitrile is an organic compound characterized by a hydroxyl group (-OH) and a nitrile group (-CN) attached to a benzene ring substituted with a methyl group at the meta position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Hydroxylation of m-Tolylacetonitrile: This method involves the hydroxylation of m-tolylacetonitrile using reagents like hydrogen peroxide (H₂O₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

Nucleophilic Addition: Another approach is the nucleophilic addition of cyanide ions (CN⁻) to m-tolylaldehyde followed by hydroxylation.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical reactors where precise control of temperature, pressure, and reagent concentrations is maintained to ensure high yield and purity.

Types of Reactions:

Oxidation: Oxidation reactions can convert the hydroxyl group into a carbonyl group, forming m-tolylacetonitrile derivatives.

Reduction: Reduction reactions can reduce the nitrile group to an amine, resulting in m-tolylacetamide derivatives.

Substitution: Substitution reactions can replace the hydroxyl group with other functional groups, such as halides or esters.

Common Reagents and Conditions:

Oxidation: Reagents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) are used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are commonly used.

Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed.

Major Products Formed:

Oxidation: m-Tolylacetamide

Reduction: m-Tolylamine

Substitution: m-Tolyl chlorides or esters

Aplicaciones Científicas De Investigación

2-Hydroxy-2-(m-tolyl)acetonitrile is utilized in various scientific research fields:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme inhibition and as a building block for bioactive compounds.

Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which 2-Hydroxy-2-(m-tolyl)acetonitrile exerts its effects involves its interaction with specific molecular targets and pathways. For example, in enzyme inhibition studies, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

2-Hydroxy-2-(p-tolyl)acetonitrile: Similar structure but with the methyl group at the para position.

2-Hydroxy-2-(o-tolyl)acetonitrile: Similar structure but with the methyl group at the ortho position.

2-Hydroxybenzaldehyde: A related compound with a hydroxyl group and an aldehyde group on the benzene ring.

Uniqueness: 2-Hydroxy-2-(m-tolyl)acetonitrile is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. This distinct structure allows for selective reactions and applications that are not possible with other similar compounds.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The hydroxyl group undergoes substitution under mild conditions. A copper(II)-mediated protocol using Cu(OAc)₂ and diisopropyl ethylamine (DIPEA) in ethanol facilitates acetate exchange (Table 1). This method, adapted from Radhakrishna et al., achieves 92% yield at 80°C in 2 hours .

Table 1: Optimization of nucleophilic substitution conditions

| Temp (°C) | Time (h) | Yield (%) |

|---|---|---|

| 0–5 | 24 | 10 |

| RT | 24 | 22 |

| 80 | 2 | 92 |

Mechanistically, Cu(OAc)₂ polarizes the C–OH bond, enabling nucleophilic attack by acetate or other anions. The reaction proceeds via a copper-enolate intermediate .

Hydrolysis of the Nitrile Group

The nitrile moiety undergoes hydrolysis to carboxylic acids or amides. Acidic or basic conditions yield distinct products:

-

Acidic hydrolysis (H₂SO₄, reflux): Forms 2-hydroxy-2-(m-tolyl)acetic acid.

-

Basic hydrolysis (KOH, ethanol): Produces 2-hydroxy-2-(m-tolyl)acetamide, confirmed by HRMS and ¹H NMR (δ 5.49 ppm for hydroxyl proton) .

Oxidation and Reduction

-

Oxidation : MnO₂ selectively oxidizes the hydroxyl group to a ketone, yielding 2-(m-tolyl)-2-oxoacetonitrile (isolated yield: 78%) .

-

Reduction : NaBH₄ reduces the nitrile to a primary amine, forming 2-amino-2-(m-tolyl)ethanol (¹H NMR: δ 3.2 ppm for NH₂) .

Electrophilic Aromatic Substitution

The m-tolyl group participates in Friedel-Crafts alkylation. For example, AlCl₃-catalyzed reaction with acetyl chloride introduces an acetyl group at the para-position relative to the methyl group .

Base-Assisted Aldol Condensation

Under Cs₂CO₃ in THF, the compound undergoes aldol addition with aryl aldehydes, forming α,β-unsaturated nitriles (Table 2) .

Table 2: Solvent and base screening for aldol reactions

| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| THF | Cs₂CO₃ | RT | 8 | 79 |

| CH₃CN | K₂CO₃ | RT | 16 | 43 |

| DMF | Cs₂CO₃ | RT | 6 | 42 |

Enzyme-Catalyzed Transformations

Hydroxynitrile lyases catalyze stereoselective synthesis of cyanohydrins. For example, (R)-selective enzymes produce enantiopure (2R)-2-hydroxy-2-(m-tolyl)acetonitrile (ee > 99%) .

Cyclization Reactions

In DMSO at 100°C, the compound undergoes reductive cyclization with nitroarenes, forming indole derivatives (e.g., 2-(3-oxoindolin-2-ylidene)acetonitriles) .

Propiedades

Fórmula molecular |

C9H9NO |

|---|---|

Peso molecular |

147.17 g/mol |

Nombre IUPAC |

2-hydroxy-2-(3-methylphenyl)acetonitrile |

InChI |

InChI=1S/C9H9NO/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5,9,11H,1H3 |

Clave InChI |

QJOHNFPAIZBELI-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=CC=C1)C(C#N)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.